2-bromo-N'-(3-methylbenzoyl)benzohydrazide
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Overview
Description
2-bromo-N’-(3-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C15H13BrN2O2 It is a derivative of benzohydrazide, where the benzoyl group is substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 2-bromobenzoyl chloride with 3-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for 2-bromo-N’-(3-methylbenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-(3-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Condensation Reactions: These reactions often require acidic or basic catalysts and are carried out at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-bromo-N’-(3-methylbenzoyl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used to design inhibitors for specific enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its hydrazide group is known to exhibit various biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-bromo-N’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, which can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-(2-methoxybenzylidene)benzohydrazide
- N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
- 2-bromo-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Uniqueness
2-bromo-N’-(3-methylbenzoyl)benzohydrazide is unique due to the presence of both a bromine atom and a methyl group on the benzoyl moiety. This combination of substituents can influence the compound’s reactivity and binding properties, making it distinct from other benzohydrazide derivatives. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, while the methyl group can affect its steric and electronic properties .
Properties
Molecular Formula |
C15H13BrN2O2 |
---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
2-bromo-N'-(3-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-5-4-6-11(9-10)14(19)17-18-15(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
HLHNORAOEVOGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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